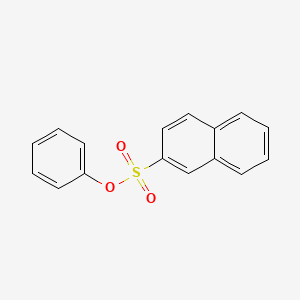

Phenyl naphthalene-2-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZOVRCWZOIZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627290 | |

| Record name | Phenyl naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-80-4 | |

| Record name | Phenyl naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of Phenyl Naphthalene 2 Sulfonate

General Reactivity of Sulfonate Esters as Leaving Groups

Sulfonate esters are a critical class of organic compounds, primarily recognized for their exceptional ability to function as leaving groups in a variety of chemical transformations. This reactivity stems from the fact that the corresponding sulfonate anions are the conjugate bases of strong sulfonic acids, making them very stable and weak bases. youtube.com The negative charge on the sulfonate anion is effectively delocalized through resonance across the three oxygen atoms, which greatly enhances its stability upon departure from the parent molecule. youtube.comperiodicchemistry.com This inherent stability makes the sulfonate moiety an excellent nucleofuge, a group that readily departs with a pair of electrons. youtube.com Consequently, converting a poor leaving group, such as the hydroxyl group of an alcohol, into a sulfonate ester dramatically increases the substrate's reactivity toward substitution and elimination reactions. periodicchemistry.comlibretexts.orgyoutube.com Commonly used sulfonate esters in organic synthesis include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com

The primary role of sulfonate esters in organic chemistry is to facilitate nucleophilic substitution reactions. eurjchem.com Alcohols, for instance, are generally unreactive in SN2 reactions because the hydroxide (B78521) ion is a strong base and thus a poor leaving group. periodicchemistry.comlibretexts.org By converting the alcohol to a sulfonate ester, the hydroxyl group is transformed into a group with a leaving ability comparable to or even greater than that of halide ions. libretexts.org This "activation" of the alcohol allows for reactions with a wide array of nucleophiles that would not react with the alcohol itself. libretexts.orgpearson.com

The substitution can proceed via SN1 or SN2 mechanisms, depending on the structure of the substrate. Primary alcohols, when converted to sulfonate esters, typically undergo SN2 reactions with inversion of stereochemistry. libretexts.org This characteristic is crucial in stereocontrolled synthesis, as the conversion of an alcohol to a sulfonate ester proceeds with retention of configuration at the chiral center, allowing for a predictable and controlled inversion in the subsequent substitution step. youtube.com The reaction of tertiary sulfonamides with alcohols, activated by agents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), can also form sulfonate esters through an intermolecular SN2 reaction. acs.org

Alongside substitution reactions, sulfonate esters are key substrates for elimination reactions, particularly the E2 mechanism. periodicchemistry.com The conversion of an alcohol to a sulfonate ester provides an effective alternative to acid-catalyzed dehydration for synthesizing alkenes. libretexts.org This method is often preferred as it avoids the use of strong acids, which can lead to undesirable side reactions such as carbocation rearrangements or migration of the double bond. libretexts.org The E2 elimination of sulfonate esters is induced by a base and typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. However, for sterically hindered substrates, the less substituted (Hofmann) product may be favored. libretexts.org Pyrolytic eliminations of sulfonate esters, which occur at high temperatures in the absence of a solvent, can also proceed through cyclic transition states to yield alkenes. studylib.net

The utility of sulfonate esters extends beyond simple substitution and elimination pathways. They are also implicated in reduction and transition-metal-catalyzed reactions. eurjchem.com For example, transition metal catalysis can be employed for the synthesis of sulfonate esters. An indium-catalyzed process allows for the preparation of sulfonic esters from sulfonyl chlorides and alcohols. researchgate.net Furthermore, recent discoveries have shown that transition metals can catalyze rare transformations of sulfonates involving S–O bond cleavage. Nickel catalysts can facilitate an intramolecular desulfinative C–O coupling of alkyl sulfonates to form aryl alkyl ethers, while palladium complexes can catalyze a similar reaction with aryl sulfonates to produce diaryl ethers. researchgate.net

Hydrolysis Mechanisms of Sulfonate Esters

The hydrolysis of sulfonate esters has been a subject of considerable mechanistic debate, particularly concerning whether the reaction proceeds through a single, concerted step or a multi-step pathway involving a stable intermediate. semanticscholar.orgacs.orgnih.gov These studies are crucial for understanding fundamental principles of sulfuryl group transfer, a process of biological and chemical significance.

Under alkaline conditions, the hydrolysis of sulfonate esters can, in principle, occur via two primary mechanisms: a concerted (SN2-like) pathway or a stepwise addition-elimination pathway. acs.orgnih.gov

Concerted Mechanism (Pathway B in Figure 1): In this pathway, the nucleophile (hydroxide ion) attacks the sulfur atom, and the leaving group departs simultaneously through a single transition state. acs.orgnih.govpsiberg.com

Stepwise Mechanism (Pathway A in Figure 1): This mechanism involves the initial attack of the nucleophile to form a pentacoordinate sulfurane intermediate. This intermediate then breaks down in a second step to release the leaving group. acs.orgnih.govpsiberg.com

The distinction between these two pathways is subtle and has been investigated through kinetic studies. psiberg.com A key tool in this investigation is the Brønsted plot, which correlates the reaction rate with the pKa of the leaving group. Some studies on the alkaline hydrolysis of aryl benzenesulfonates have shown a nonlinear or "broken" Brønsted plot. semanticscholar.orgsigmaaldrich.com This break has been interpreted as evidence for a change in mechanism: a stepwise process with rate-limiting formation of the intermediate for poor leaving groups, switching to a concerted process for good leaving groups. acs.orgnih.govsigmaaldrich.com

However, other comprehensive studies, including both experimental and computational data, have challenged this interpretation. semanticscholar.org These studies found no computational evidence for a stable pentavalent intermediate and showed that extending the range of leaving groups converted the nonlinear Brønsted plot into a linear correlation. semanticscholar.orgacs.org This evidence suggests that the reaction proceeds through a single, concerted pathway for all leaving groups, characterized by an early transition state with little bond cleavage to the leaving group. semanticscholar.orgacs.org

| Feature | Stepwise Reaction | Concerted Reaction |

| Intermediates | Involves the formation of one or more intermediates. psiberg.com | Does not involve any intermediates. psiberg.com |

| Transition States | Has a separate transition state for each step. psiberg.com | Proceeds through a single transition state. psiberg.com |

| Energy Profile | Multiple energy barriers between successive steps. psiberg.com | A single energy barrier. psiberg.com |

| Example | SN1 Reaction quora.com | SN2 Reaction quora.com |

An interactive data table comparing general features of stepwise and concerted reactions.

The properties of the leaving group, particularly its stability as an anion (quantified by its pKa), play a significant role in the hydrolysis reaction and the characteristics of the transition state. semanticscholar.orgrsc.org In the debate over the hydrolysis mechanism, the pKa of the leaving group is the critical variable. The proposed switch from a stepwise to a concerted mechanism is suggested to occur as the leaving group becomes more acidic (i.e., a better leaving group). sigmaaldrich.comresearchgate.net

Computational studies that support a concerted mechanism indicate that the transition state is "early," meaning it resembles the reactants more than the products. semanticscholar.orgacs.org In such a transition state, there is significant bond formation to the incoming nucleophile but relatively little breaking of the bond to the leaving group. nih.gov This suggests that the stabilization of the developing negative charge on the leaving group is less critical at the transition state than would be expected for a late transition state with extensive bond cleavage. acs.org This finding helps explain why certain Brønsted plots, when extended to include leaving groups that derive their stability from inductive effects rather than resonance, become linear, supporting a single mechanistic pathway. semanticscholar.org

Enzymatic Hydrolysis of Xenobiotic Sulfonate Monoesters

The enzymatic hydrolysis of xenobiotic sulfonate monoesters, such as phenyl naphthalene-2-sulfonate (B94788), is a critical area of study in understanding the biological fate of these compounds. While specific studies on phenyl naphthalene-2-sulfonate are limited, research on analogous aromatic sulfonate esters provides significant insights into the potential mechanisms of its enzymatic degradation.

One of the key enzyme families involved in the cleavage of such esters is the sulfatases (EC 3.1.6.1), which catalyze the hydrolysis of sulfate (B86663) esters. Arylsulfatases, in particular, are responsible for cleaving aryl sulfate bonds. nih.gov The arylsulfatase from Pseudomonas aeruginosa PAO1 has been purified and characterized, revealing its role in the desulfonation of various aromatic sulfates. d-nb.infonih.gov This enzyme's synthesis is regulated by the availability of sulfur sources, being repressed in the presence of sulfate and derepressed when other sulfur sources are utilized. d-nb.info The enzyme exhibits maximal activity under specific pH and temperature conditions, demonstrating its efficiency in cleaving the S-O bond of aryl sulfates. d-nb.infoox.ac.uk

Recent discoveries have also highlighted the promiscuous activity of other hydrolases. For instance, a phosphonate (B1237965) monoester hydrolase (PMH) from Burkholderia caryophilli has been identified as capable of hydrolyzing xenobiotic sulfonate monoesters through a direct S-OR cleavage mechanism. nih.govacs.org This is noteworthy as it represents a distinct enzymatic pathway for the degradation of these compounds. The hydrolysis of sulfonate monoesters can proceed through either a stepwise addition-elimination mechanism, involving a pentacoordinate intermediate, or a concerted mechanism with a single transition state. nih.govacs.org

The study of these enzymatic processes is crucial for understanding the environmental degradation of xenobiotic sulfonates and their potential for bioremediation. The ability of microorganisms to utilize these compounds as a sulfur source underscores the importance of sulfatases in the global sulfur cycle. uef.fi

Table 1: Characteristics of Arylsulfatase from Pseudomonas aeruginosa PAO1

| Parameter | Value |

| Enzyme Commission Number | EC 3.1.6.1 |

| Molecular Mass | 57 kDa |

| Optimal Temperature | 57°C |

| Optimal pH | 8.9 |

| Km for 4-nitrocatecholsulfate | 105 µM |

This table is interactive. You can sort and filter the data.

Positional Reactivity and Isomer Distribution in Naphthalene (B1677914) Sulfonation

The sulfonation of naphthalene is a classic example of a reaction where the product distribution is highly dependent on the reaction conditions, specifically temperature. This phenomenon is governed by the principles of kinetic versus thermodynamic control. acs.orgthecatalyst.org The reaction yields a mixture of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. cdnsciencepub.comshokubai.org

At lower temperatures, typically around 80°C or below, the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. acs.orgthecatalyst.orgblogspot.com The formation of the 1-isomer is faster because the transition state leading to its formation is lower in energy. stackexchange.com This is attributed to the greater resonance stabilization of the arenium ion intermediate formed during the attack at the alpha-position (C-1). thecatalyst.orgstackexchange.com

Conversely, at higher temperatures, generally above 150°C, the reaction is under thermodynamic control, and the predominant product is the more stable naphthalene-2-sulfonic acid. acs.orgcdnsciencepub.comshokubai.orgblogspot.com The thermodynamic stability of the 2-isomer is due to the absence of the significant peri strain that exists in the 1-isomer, which arises from the steric interaction between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position. acs.orgblogspot.comstackexchange.com The sulfonation reaction is reversible, and at higher temperatures, the initially formed, less stable 1-isomer can revert to naphthalene and then be sulfonated to the more stable 2-isomer, eventually leading to an equilibrium mixture rich in the thermodynamically favored product. stackexchange.com

The ratio of the isomers is also influenced by the concentration of the sulfonating agent, sulfuric acid. As the concentration of sulfuric acid increases, the proportion of the 1-isomer formed under kinetic control can vary. cdnsciencepub.com

Table 2: Isomer Distribution in the Sulfonation of Naphthalene at 25.0°C

| Sulfuric Acid Concentration (% H₂SO₄) | Naphthalene-1-sulfonic acid (%) | Naphthalene-2-sulfonic acid (%) |

| 75 | 85.5 | 14.5 |

| 95 | 81.1 | 18.9 |

This table is interactive. You can sort and filter the data based on the provided research findings. cdnsciencepub.com

Table 3: Temperature Effect on Naphthalene Sulfonation Product Distribution

| Temperature | Major Product | Control Type |

| 80°C | Naphthalene-1-sulfonic acid | Kinetic |

| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic |

This table is interactive and illustrates the principles of kinetic and thermodynamic control. acs.orgthecatalyst.org

Micellar Effects on Reactivity of Naphthalene Sulfonate Esters

The reactivity of naphthalene sulfonate esters, including this compound, can be significantly influenced by the presence of micelles in aqueous solutions. Micelles, which are aggregates of surfactant molecules, can act as microreactors, altering reaction rates and sometimes the reaction mechanism itself, a phenomenon known as micellar catalysis. nih.govnih.gov

The effect of micelles on the hydrolysis of sulfonate esters is dependent on the nature of the surfactant and the reaction conditions. For instance, in the hydrolysis of 2-sulfoalkanoic acid methyl ester salts, an anionic surfactant, micelle formation was found to enhance the hydrolysis rate under acidic conditions. researchgate.netacs.org This acceleration is attributed to the concentration of protons on the micellar surface. researchgate.netacs.org Conversely, under alkaline and neutral conditions, the hydrolysis rate was suppressed by the formation of anionic micelles. researchgate.netacs.org This inhibition is thought to be due to electrostatic repulsion between the hydroxide anions and the anionic micellar surface, as well as steric hindrance preventing the nucleophile from reaching the ester group within the micelle. researchgate.netacs.org

In the context of SN2 reactions of alkyl naphthalene-2-sulfonates, cationic micelles, such as those formed by cetyl trialkylammonium bromide, have been shown to affect reactivity. nih.gov The second-order rate constants for these reactions in the micellar pseudophase were observed to increase with the hydrophobicity of the substrate. nih.gov This indicates that the partitioning of the reactants into the micellar environment plays a crucial role in the observed rate enhancements. The addition of a nonionic surfactant to a cationic micellar system can inhibit the micellar-mediated reaction by altering the concentration of the nucleophile in the interfacial region of the micelle. researchgate.net

Table 4: Summary of Micellar Effects on Naphthalene Sulfonate Ester Reactivity

| Reaction Type | Surfactant Type | Effect on Rate | Probable Cause |

| Acidic Hydrolysis | Anionic | Enhancement | Concentration of protons on micellar surface |

| Alkaline Hydrolysis | Anionic | Suppression | Electrostatic repulsion and steric hindrance |

| SN2 Reaction | Cationic | Enhancement | Increased reactant concentration in micellar pseudophase |

This interactive table summarizes the influence of different micellar systems on the reactivity of naphthalene sulfonate esters. researchgate.netacs.orgnih.gov

Structural Characterization and Computational Analysis

Single-Crystal X-ray Diffraction Studies of Phenyl Naphthalene-2-sulfonateresearchgate.netresearchgate.netblogspot.com

Single-crystal X-ray diffraction analysis of phenyl naphthalene-2-sulfonate (B94788), with the chemical formula C₁₆H₁₂O₃S, has revealed its precise solid-state structure. researchgate.netresearchgate.net These studies are fundamental in understanding the molecule's conformation and the intermolecular forces that dictate its crystalline arrangement.

Molecular Conformation and Dihedral Angles within the Crystal Structureresearchgate.netresearchgate.netblogspot.com

The crystal structure analysis demonstrates that the phenyl and naphthalene (B1677914) ring systems are not coplanar. researchgate.netresearchgate.net A significant dihedral angle of 65.21 (3)° exists between the plane of the phenyl ring and the plane of the naphthalene ring system. researchgate.netresearchgate.netblogspot.com This twisted conformation is a key feature of the molecule's three-dimensional shape.

Intermolecular Interactions: C—H···O Hydrogen Bonds and C—H···π Interactionsresearchgate.netresearchgate.netblogspot.com

The C—H···π interactions involve the centroids of the aromatic rings, designated as Cg1 for the C1–C6 phenyl ring, Cg2 for the C7–C9/C14–C16 ring of the naphthalene system, and Cg3 for the C9–C14 ring of the naphthalene system. researchgate.netresearchgate.net

Below is a table summarizing the hydrogen-bond geometry:

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C2—H2···O2ⁱ | 0.93 | 2.51 | 3.424 (2) | 169 |

| C5—H5···Cg2ⁱⁱ | 0.93 | 2.96 | 3.486 (2) | 117 |

| C6—H6···Cg3ⁱⁱ | 0.93 | 2.94 | 3.535 (2) | 123 |

| C12—H12···Cg1ⁱⁱⁱ | 0.93 | 2.94 | 3.788 (3) | 152 |

| Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) x-1/2, -y+3/2, -z+1; (iii) -x+1/2, y+1/2, -z+3/2 researchgate.net |

Crystallographic Refinement Parameters and Data Collectionresearchgate.netresearchgate.net

The crystallographic data for phenyl naphthalene-2-sulfonate were collected using a Bruker Kappa APEXII diffractometer with Mo Kα radiation. researchgate.netresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell (Z = 4). researchgate.netresearchgate.net The refinement of the crystal structure was performed using SHELXL97, and the molecular graphics were generated with PLATON. researchgate.net

A summary of the crystal data and refinement parameters is provided in the table below:

| Parameter | Value |

| Chemical formula | C₁₆H₁₂O₃S |

| Molar mass ( g/mol ) | 284.32 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.1525 (2) |

| b (Å) | 12.7466 (7) |

| c (Å) | 17.3414 (10) |

| V (ų) | 1359.97 (12) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 295 (2) |

| Crystal size (mm) | 0.25 × 0.18 × 0.16 |

| Diffractometer | Bruker Kappa APEXII |

| Reflections collected | 11868 |

| Independent reflections | 5093 |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.106 |

| Goodness-of-fit (S) | 1.01 |

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are essential for the characterization of molecular structures. For this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is a key method for identifying its characteristic functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific experimental FT-IR spectrum for this compound is not detailed in the provided sources, the characteristic vibrational frequencies for the sulfonate group in aryl sulfonates are well-established. The FT-IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the S=O and S-O bonds.

Typically, sulfonate compounds display:

Asymmetric S=O stretching: A strong absorption band is expected in the region of 1350 cm⁻¹.

Symmetric S=O stretching: Another strong band is anticipated around 1175 cm⁻¹.

S-O stretching: Several strong bands are likely to appear in the 1000-750 cm⁻¹ range.

These characteristic absorptions, in conjunction with the vibrational modes of the phenyl and naphthalene rings, would provide a unique spectroscopic fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. For this compound, the spectra would reveal distinct signals corresponding to the protons and carbons of the phenyl and naphthalene ring systems.

In a typical ¹H-NMR spectrum, the aromatic protons of the naphthalene and phenyl groups would appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns would allow for the assignment of each proton based on its position on the rings and its proximity to the sulfonate ester linkage.

The ¹³C-NMR spectrum would show signals for the 16 carbon atoms in the molecule. The carbons of the aromatic rings would resonate in the approximate range of 120-150 ppm. Carbons directly attached to the sulfonate group or within the fused ring system would exhibit unique chemical shifts, aiding in the complete structural assignment. While specific experimental data for this compound is not detailed in the available literature, expected chemical shift ranges can be inferred from analyses of related naphthalene derivatives nih.govpdx.edu.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~7.0 - 8.5 | Aromatic protons on naphthalene and phenyl rings |

| ¹³C | ~120 - 150 | Aromatic carbons of naphthalene and phenyl rings |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The conjugated π-electron systems of the naphthalene and phenyl rings in this compound are expected to result in strong absorption bands in the ultraviolet region (190-400 nm) scholarsresearchlibrary.comresearchgate.net. These absorptions correspond to π→π* electronic transitions within the aromatic moieties. The position of the maximum absorption wavelength (λmax) is characteristic of the compound's extended conjugation and electronic structure scholarsresearchlibrary.com.

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful analytical technique that separates components of a mixture and determines their molecular weight with high precision. In an LC-MS analysis of this compound, the compound would first be separated on a chromatography column, and then ionized, typically using electrospray ionization (ESI).

The mass spectrometer would detect the molecular ion, providing confirmation of the compound's molecular weight. Given the molecular formula C₁₆H₁₂O₃S, the exact mass is 284.0507 g/mol nih.gov. In positive ion mode, the expected molecular ion peaks would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 285.0585 or the sodium adduct [M+Na]⁺ at m/z 307.0404. This technique is crucial for verifying the identity and purity of the compound mdpi.comnih.govekb.eg.

Elemental Analysis

Elemental analysis is used to determine the mass percentages of the elements within a compound. For this compound (C₁₆H₁₂O₃S), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms nih.govnih.gov. Experimental values obtained through methods like combustion analysis are expected to closely match these calculated percentages, thereby confirming the empirical formula of the synthesized compound.

| Element | Symbol | Atomic Weight (g/mol) | Calculated Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 67.59% |

| Hydrogen | H | 1.008 | 4.25% |

| Oxygen | O | 15.999 | 16.88% |

| Sulfur | S | 32.06 | 11.28% |

Computational Modeling and In Silico Studies

Computational chemistry provides valuable insights into the properties of molecules that can be difficult to measure experimentally. Methods like Density Functional Theory and molecular docking are used to predict electronic structures and biological interactions.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can determine optimized molecular geometry, electron density distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govajchem-a.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability ajchem-a.comnih.gov. A smaller gap suggests higher reactivity. DFT studies on related naphthalene-based molecules have shown that these calculations are instrumental in understanding the n→π* and π→π* electronic transitions observed in UV-Visible spectra nih.govsamipubco.com. For instance, the HOMO-LUMO energy gap for a similar dansyl-naphthalene derivative was calculated to be 2.99 eV, while for naphthalene itself, it is around 4.75 eV nih.govsamipubco.com.

| Computational Parameter | Significance | Example Value (Related Compounds) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability | -8.24 eV nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability | -5.25 eV nih.gov |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and electronic transition energy | 2.99 eV nih.gov |

Molecular Docking Analysis for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex academie-sciences.fr. This method is widely used in drug discovery to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For this compound, a molecular docking study would involve computationally placing the molecule into the active site of a target protein. The analysis would yield a docking score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. Lower binding energies typically indicate a more stable ligand-protein complex academie-sciences.frbiorxiv.org. The study would also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket researchgate.net. For example, docking studies of other naphthalene derivatives have reported binding energies ranging from -9.2 to -11.1 kcal/mol against various protein targets academie-sciences.fr.

| Parameter | Description | Example Finding (Related Compounds) |

|---|---|---|

| Binding Energy / Docking Score | Estimates the binding affinity between the ligand and protein. More negative values indicate stronger binding. | -11.1 kcal/mol academie-sciences.fr |

| Intermolecular Interactions | Identifies specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. | Hydrogen bonding with key residues in the active site researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound and its derivatives, MD simulations provide valuable insights into their stability and interaction with biological targets, such as enzymes.

For instance, studies on derivatives of this compound, such as certain thiosemicarbazones, have utilized MD simulations to confirm their binding stability with enzymes like human carbonic anhydrases I and II. nih.gov These simulations can reveal the dynamic behavior of the ligand-protein complex, supporting the potent inhibitory action observed in experimental assays. nih.gov

In a study on chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, MD simulations indicated that the sulfonic group plays a crucial role in the interaction with cyclooxygenase (COX) enzymes. tandfonline.comnih.gov The simulations showed that the sulfonic group in one derivative had over 30% interaction with hydroxyl and oxygen atoms in the amino acid residues of the enzyme, while another derivative showed over 35% interaction. tandfonline.comnih.gov These interactions are key to the potential anti-inflammatory effects of these compounds by inhibiting the biosynthesis of prostaglandins. tandfonline.comnih.gov Although these studies were conducted on derivatives, they highlight the significance of the naphthalene-2-sulfonate core in molecular interactions, a feature central to the parent compound, this compound.

The stability of such compounds in complex with their target proteins, as predicted by MD simulations, is a critical factor in their potential as therapeutic agents. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular bonding interactions. researchgate.net It provides a detailed understanding of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. scirp.org The stabilization energy associated with this delocalization is a key indicator of the strength of the interaction. scirp.org

NBO analysis also provides information about the hybridization of orbitals, which influences the molecular geometry and reactivity. researchgate.net The charge distribution throughout the molecule, as detailed by NBO, is crucial for understanding its electrostatic potential and how it interacts with other molecules. nih.gov

Predictive Computational Toxicity and Drug-Likeness Assessment

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, as well as their drug-likeness. phcogj.comphcogj.com These computational tools help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and low toxicity. phcogj.com

For derivatives of this compound, such as certain thiosemicarbazones, ADMET predictions have suggested favorable pharmacokinetic profiles. nih.gov Drug-likeness is often evaluated based on criteria such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. phcogj.com this compound itself has a molecular weight of 284.3 g/mol , a calculated XLogP3 of 3, zero hydrogen bond donors, and three hydrogen bond acceptors, which are generally within the limits of Lipinski's rule. nih.gov

Computational toxicity assessments can predict various toxic effects, including mutagenicity, carcinogenicity, and inhibition of important proteins like the hERG channel, which is crucial for cardiac function. phcogj.comphcogj.com While specific toxicity predictions for this compound were not detailed in the search results, the general class of sulfonated aromatic compounds can be resistant to biodegradation and may accumulate to toxic levels in the environment. researchgate.net Studies on 2-naphthalene sulfonate have indicated potential for oxidative stress and genotoxicity in aquatic organisms. researchgate.net

The use of computational tools allows for the rapid screening of compounds, reducing the need for extensive animal testing and helping to prioritize compounds for further development. sci-hub.st

Advanced Applications and Biological Research Endeavors

Utilization in Biological and Industrial Research (General Sulfonate Ester Context)

While phenyl naphthalene-2-sulfonate (B94788) itself is recognized as a key intermediate in the synthesis of dyes, pigments, and specialized industrial chemicals such as surfactants, the broader class of sulfonate esters has found significant utility in biological research. dergipark.org.trnih.gov These compounds are instrumental in various analytical and preparatory processes due to their specific chemical reactivities and physical properties.

In the realm of cellular biology, understanding the dynamics of lipid membranes is crucial. A notable application of sulfonate-containing compounds is in the study of lipid merging and membrane fusion, fundamental processes in events like viral entry, neurotransmitter release, and fertilization. nih.gov Research has indicated that derivatives of para-toluene sulfonate can be employed to monitor these intricate processes. nih.gov Although direct studies specifying the use of phenyl naphthalene-2-sulfonate for this purpose are not prevalent in the current literature, the principle relies on the physicochemical properties of the sulfonate group, suggesting a potential area for future investigation with naphthalene-based sulfonates.

Biomedical Research with this compound Derived Compounds

The functionalization of the this compound scaffold has led to the creation of novel derivatives with significant potential in biomedical research. By introducing pharmacologically active moieties, scientists have been able to explore new therapeutic applications for this class of compounds.

A significant area of research has been the synthesis of hydrazone and thiosemicarbazone derivatives of this compound. These functional groups are known to be important pharmacophores, contributing to a wide range of biological activities.

The synthesis of thiosemicarbazone derivatives of this compound has been successfully achieved. This process typically involves a multi-step reaction sequence. For instance, a series of novel this compound-based thiosemicarbazones were synthesized and characterized for their biological activity.

While specific studies detailing the synthesis of hydrazone derivatives directly from this compound are not extensively documented in the reviewed literature, the general synthesis of aryl sulfonyl hydrazones is a well-established chemical transformation. This typically involves the reaction of an aryl sulfonyl hydrazine (B178648) with an appropriate aldehyde or ketone. This synthetic route provides a viable pathway for the future creation of a diverse library of this compound-based hydrazones for biological screening.

The synthesized derivatives of this compound have been subjected to in vitro biological assays to determine their therapeutic potential. These studies have focused on key areas of unmet medical need, including metabolic disorders and enzyme inhibition.

The global prevalence of diabetes mellitus has spurred intensive research into novel therapeutic agents. While various sulfonylurea and biguanide (B1667054) drugs are available, the search for new compounds with improved efficacy and fewer side effects is ongoing. In this context, sulfonyl hydrazone derivatives have been investigated for their antidiabetic properties. However, specific studies evaluating the antidiabetic activity of this compound derived hydrazones or thiosemicarbazones are not prominently available in the current scientific literature. General studies on other sulfonyl hydrazone derivatives have shown promise in this area, suggesting that this could be a fruitful avenue for future research involving this compound-based compounds.

A significant breakthrough has been the discovery of potent carbonic anhydrase (CA) inhibitory activity in a series of novel this compound-based thiosemicarbazones. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

In a recent study, a series of these thiosemicarbazone derivatives were synthesized and evaluated for their inhibitory activity against two human carbonic anhydrase isoforms, hCA I and hCA II. Several of these compounds demonstrated remarkable potency, with some exhibiting significantly stronger inhibition than the standard drug acetazolamide.

The structure-activity relationship (SAR) analysis from this research revealed that the substitution pattern on the phenyl ring of the thiosemicarbazone moiety plays a crucial role in the inhibitory activity. Specifically, the presence of electron-withdrawing groups, such as dichloro-substituents, was found to enhance the inhibitory potency against both hCA I and hCA II.

Below is an interactive data table summarizing the in vitro carbonic anhydrase inhibitory activity of selected this compound derived thiosemicarbazones.

| Compound | Substitution on Phenyl Ring | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) |

| 5d | 2,4-dichloro | 4.32 ± 0.02 | 3.89 ± 0.01 |

| 5p | 3,4-dichloro | 5.24 ± 0.03 | 4.72 ± 0.01 |

| Acetazolamide (Standard) | - | 250 | 12 |

These findings underscore the potential of this compound as a versatile scaffold for the design and development of potent and selective enzyme inhibitors with therapeutic promise.

In Vitro Biological Evaluation of Derivatives

Antiproliferative Effects on Human Cancer Cell Lines

The antiproliferative potential of compounds structurally related to this compound has been a subject of significant research. Studies on 2-phenylnaphthalene (B165426) derivatives, for instance, have demonstrated notable cytotoxicity against human cancer cell lines.

One study investigated the effects of various hydroxylated 2-phenylnaphthalene derivatives on the human breast cancer cell line, MCF-7. nih.govplos.org The results indicated that the position and number of hydroxyl groups on the molecular structure play a crucial role in determining the compound's antiproliferative efficacy. Specifically, the presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring was found to markedly enhance cytotoxicity. nih.govplos.org Further enhancement of this activity was observed with the introduction of hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring. nih.govplos.org

Among the tested analogues, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene exhibited the most potent cytotoxic effect against the MCF-7 cell line, with a reported IC50 value of 4.8 μM. nih.govplos.org This compound was also shown to induce cell cycle arrest at the S and G2/M phases and to trigger apoptosis through various cellular pathways. nih.govplos.org In contrast, another class of related compounds, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have shown antiproliferative activities in the nanomolar range against breast cancer cells that express the CYP1A1 enzyme. mdpi.com These findings underscore the potential of the 2-phenylnaphthalene scaffold as a basis for the development of new anticancer agents. nih.gov

Table 1: Antiproliferative Activity of a 2-Phenylnaphthalene Derivative

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 (Human Breast Cancer) | 4.8 | nih.govplos.org |

Tyrosinase Enzyme Inhibition Assays

Derivatives of this compound have been evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net Inhibition of this enzyme is a target for developing agents for the treatment of hyperpigmentation disorders.

In a study focusing on novel aryl sulfonate-naphthalene hybrids, several compounds demonstrated significant tyrosinase inhibitory activity. researchgate.net The research revealed that these naphthalene-based sulfonate derivatives can act as potent inhibitors of mushroom tyrosinase. researchgate.net For instance, one of the most effective compounds identified in the study, featuring a naphthalene-sulfonate core, exhibited a half-maximal inhibitory concentration (IC50) value of 40.8 ± 3.3 µM. researchgate.net The search for new melanogenesis inhibitors is an active area of research for both the food and cosmetics industries. researchgate.net Other studies on different scaffolds have also shown potent tyrosinase inhibition, with some compounds exhibiting IC50 values significantly lower than the standard inhibitor, kojic acid. mdpi.comnih.gov

Table 2: Tyrosinase Inhibition by a Naphthalene Sulfonate Derivative

| Compound Class | Most Active Derivative | Enzyme Source | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Aryl sulfonate-naphthalene hybrids | Compound 3a | Mushroom | 40.8 ± 3.3 | researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are critical for the palliative treatment of Alzheimer's disease, a devastating neurodegenerative condition. nih.gov Research into derivatives of this compound has uncovered their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov

A series of thiosemicarbazone derivatives based on a 5-(diethylamino)-2-formylthis compound structure were synthesized and evaluated for their cholinesterase inhibitory effects. nih.gov The study found that these compounds displayed excellent to moderate inhibition against AChE, with IC50 values ranging from 12.89 to 116.01 nM. nih.gov The most potent AChE inhibitor was a 2,3-dichloro-substituted compound, with an IC50 of 12.89 nM. nih.gov For BChE, the inhibition was also significant, with IC50 values between 124.72 and 308.43 nM. nih.gov The most effective BChE inhibitor from this series was a 2,3-dichlorophenyl-substituted compound, showing an IC50 of 124.72 nM. nih.gov These findings suggest that naphthalene sulfonate-based compounds can serve as a scaffold for developing multi-target agents for Alzheimer's disease. nih.gov

Table 3: Cholinesterase Inhibition by Naphthalene-2-Sulfonate Derivatives

| Enzyme | Most Potent Derivative | IC50 Value (nM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 2,3-Dichloro-substituted thiosemicarbazone | 12.89 | nih.gov |

| Butyrylcholinesterase (BChE) | 2,3-Dichlorophenyl-substituted thiosemicarbazone | 124.72 | nih.gov |

Antioxidant Activity Evaluation (DPPH and ABTS Assays)

The evaluation of antioxidant activity is crucial for identifying compounds that can combat oxidative stress, a factor implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used methods for this purpose. semanticscholar.orgnih.govnih.gov

While direct data on the antioxidant activity of this compound itself is limited in the provided context, studies on related naphthalene derivatives have been conducted. For example, research on 2-arylbenzothiazole derivatives, which share aromatic structural features, has demonstrated potent antioxidant activities. mdpi.com Certain compounds in this class showed strong radical scavenging activities against ABTS and reactive oxygen species (ROS). mdpi.com These assays are based on the ability of an antioxidant to donate an electron to the stable DPPH or ABTS radicals, leading to a measurable color change. nih.gove3s-conferences.org The effectiveness of an antioxidant is often expressed as an IC50 value, which represents the concentration required to scavenge 50% of the radicals. e3s-conferences.org

Structure-Activity Relationship (SAR) Analysis of Derived Analogues

The analysis of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how molecular modifications influence biological activity. For derivatives of 2-phenylnaphthalene, SAR studies have been particularly informative.

In the context of antiproliferative activity against MCF-7 breast cancer cells, SAR analysis revealed that the hydroxyl group at the C-7 position of the naphthalene ring is a key determinant of cytotoxicity. nih.govplos.org The introduction of additional hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring further enhanced this activity. nih.govplos.org Conversely, a hydroxyl group at the C-3' position of the phenyl ring was found to slightly decrease the cytotoxic effect. nih.govplos.org

For cholinesterase inhibition, SAR analysis of thiosemicarbazone derivatives of naphthalene-2-sulfonate indicated that electron-withdrawing substituents on the phenyl ring play a crucial role in the inhibitory potential of the compounds. nih.gov This highlights the importance of electronic effects in the interaction between these inhibitors and the active sites of AChE and BChE. Similarly, for tyrosinase inhibition by other naphthalene-based compounds, substitutions at the 4-position of the benzyl (B1604629) or phenyl ring of thiosemicarbazones were shown to result in better inhibitory potential. researchgate.net

Environmental Fate and Biodegradation Studies (General Naphthalene Sulfonate Context)

Naphthalene sulfonates are widely used in industrial applications such as the manufacturing of dyes, surfactants, and concrete plasticizers. nih.gov Their presence in the environment, particularly in water systems, necessitates an understanding of their environmental fate and biodegradability.

Resistance to Biodegradation of Sulfonated Aromatic Compounds

Aromatic compounds that contain sulfonic acid groups are generally characterized by their resistance to microbial degradation. nih.govoup.com The sulfonate group, which imparts high water solubility, also increases the stability of the aromatic ring, making the compound less susceptible to breakdown by environmental microorganisms. nih.gov

Accumulation and Potential Environmental Impact of Naphthalene Sulfonates

Naphthalene sulfonates, a class of aromatic compounds, exhibit a notable persistence in the environment, primarily due to their xenobiotic nature which makes them resistant to biodegradation. nih.gov The presence of the sulfonic acid group imparts a high degree of stability to the aromatic naphthalene ring structure. nih.gov This chemical stability, combined with high water solubility, allows these compounds to bypass conventional water-treatment facilities and accumulate in aquatic ecosystems. nih.gov

While some assessments indicate a low ecological risk for certain naphthalene sulfonic acids at current exposure levels, others highlight that some substances within this group may be persistent and bioaccumulative. publications.gc.cacanada.ca The environmental fate is influenced by factors such as the presence of aerobic or anaerobic conditions. For instance, the parent compound naphthalene biodegrades more rapidly under aerobic conditions compared to anaerobic environments. industrialchemicals.gov.au The concern remains that the accumulation of these persistent compounds in the food chain could have broader ecological consequences. nih.gov

| Parameter | Finding | Source |

| Biodegradation | Resistant to biodegradation due to xenobiotic nature and stability of the sulfonated aromatic ring. | nih.gov |

| Water Solubility | Highly water-soluble, leading to potential passage through water-treatment plants. | nih.gov |

| Environmental Fate | Can accumulate in aquatic bodies, with some specific compounds considered persistent and bioaccumulative. | nih.govpublications.gc.cacanada.ca |

| Source of Pollution | Primarily from industrial effluents (textile, dye, surfactant manufacturing). | nih.gov |

| Aquatic Toxicity | Demonstrated potential for bioaccumulation and induction of oxidative stress and genotoxicity in aquatic organisms. | nih.gov |

Metabolic Activation and Cytochrome P450 Monooxygenase Involvement

The metabolic activation of naphthalene sulfonates is a critical process that can influence their biological activity and potential toxicity. This biotransformation is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes central to the metabolism of a wide array of xenobiotics. researchgate.netmdpi.com While specific data on this compound is limited, the metabolic pathways of naphthalene and its sulfonated derivatives provide significant insights.

The metabolism of naphthalene itself is initiated by CYP enzymes, which catalyze the formation of naphthalene oxide. researchgate.net This epoxide intermediate is a key branching point, leading to various metabolites, including 1-naphthol (B170400), 2-naphthol, and trans-1,2-dihydro-1,2-naphthalenediol. researchgate.net Specific human CYP isoforms, such as CYP1A2 and CYP3A4, have been identified as the primary enzymes responsible for the oxidation of naphthalene. researchgate.net Further metabolism of these intermediates can lead to the formation of reactive species. For instance, 1-naphthol can be further oxidized to 1,4-naphthoquinone (B94277) (1,4-NPQ), a compound implicated in toxicity through the formation of DNA adducts. researchgate.net

For naphthalene sulfonates, metabolic activation can proceed to form electrophilic intermediates. atamanchemicals.com Studies have shown that naphthalene sulfonate can be metabolized into a reactive ortho-quinone, 1,2-NQ, which has the potential to react with DNA and form depurinating adducts. atamanchemicals.com The involvement of cytochrome P450 is crucial in this activation process, potentially through the hydroxylation of the naphthalene ring. regulations.gov Computational studies on naphthalene have detailed the role of CYP1B1 in its metabolic activation, showing the formation of naphthalene 1,2-oxide, which can then convert to the ultimate carcinogen 1,2-naphthoquinone. nih.gov The presence and activity of different CYP isoforms can, therefore, significantly influence the toxic potential of these compounds. nih.gov

Key Cytochrome P450 Isoforms in Naphthalene Metabolism

| CYP Isoform | Role in Metabolism | Resulting Metabolites | Source |

|---|---|---|---|

| CYP1A2 | Efficient in the production of 1,2-dihydro-1,2-naphthalenediol and 1-naphthol. | 1-Naphthol, 1,2-Dihydro-1,2-naphthalenediol | researchgate.net |

| CYP3A4 | Most effective enzyme for the production of 2-naphthol. | 2-Naphthol | researchgate.net |

| CYP1B1 | Implicated in the carcinogenic metabolic activation to form naphthalene 1,2-oxide. | Naphthalene 1,2-oxide, 1,2-Naphthoquinone | nih.gov |

| CYP2F2 (murine) | Plays a key role in the species- and cell-selective toxicity of naphthalene. | 1R, 2S-naphthalene oxide | nih.gov |

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of phenyl naphthalene-2-sulfonate (B94788) involves the reaction of 2-naphthalene sulfonyl chloride with phenol (B47542) in the presence of an aqueous sodium hydroxide (B78521) solution. nih.gov While effective, this method reflects traditional synthetic approaches. The future of its synthesis is geared towards the principles of green and sustainable chemistry, aiming to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Emerging strategies in the broader field of aryl sulfonate synthesis are paving the way for these advancements. Research into sustainable methods for creating sulfonic acids and their derivatives focuses on replacing harsh reagents with greener alternatives. For example, the use of thiourea (B124793) dioxide as a stable and easy-to-handle sulfur dioxide surrogate, combined with air as a green oxidant, represents a significant move towards sustainability. rsc.orgresearchgate.net Such protocols are being developed for both transition-metal-catalyzed and metal-free conditions, offering versatility. rsc.org Another innovative approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the synthesis of arylsulfonyl chlorides, the direct precursors to esters like phenyl naphthalene-2-sulfonate, under mild conditions. nih.gov

Future research will likely focus on adapting these greener methodologies for the specific synthesis of this compound. This could involve developing a one-pot synthesis from 2-phenylnaphthalene (B165426) using a recyclable ionic liquid catalyst that serves as both the reaction medium and catalyst, a technique already proven for synthesizing the 2-phenylnaphthalene backbone itself. rsc.org The goal is to create synthetic pathways with higher atom economy, reduced energy consumption, and minimal environmental impact.

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonates

| Feature | Conventional Method | Emerging Sustainable Method |

| Sulfonating Agent | Chlorosulfonic Acid / SO3 | Thiourea Dioxide, Sodium Metabisulfite |

| Oxidant | N/A | Air |

| Catalyst | None (or strong acid) | Palladium, Copper, or Metal-Free |

| Solvents | Often chlorinated solvents | Green solvents (e.g., γ-valerolactone) |

| Key Advantages | Well-established | Milder conditions, higher functional group tolerance, reduced waste |

| Precursors | Phenol, Naphthalene (B1677914) Sulfonyl Chloride | Aryl Halides, Arylboronic Acids |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of this compound is largely dictated by the sulfonate ester group (-SO₃-O-). This group is known in organic chemistry as a good leaving group, particularly in nucleophilic substitution and cross-coupling reactions. While the specific reactivity of this compound is not extensively documented, its profile can be inferred from related aryl sulfonates. The S–O bond can be cleaved under certain catalytic conditions, making the molecule a potential arylating agent.

Future research is expected to explore the utility of this compound in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. In these contexts, the naphthalenesulfonate portion would act as a leaving group, allowing for the transfer of the phenyl group to a new substrate. This would open up new synthetic applications for the compound as a stable, solid phenylating reagent.

Beyond its role as a reactive substrate, the naphthalene sulfonate moiety has potential in the design of catalysts and functional materials. Aryl sulfonate anions have been successfully used to stabilize novel aromatic triangular palladium cluster catalysts. nih.gov The unique electronic and steric properties of the this compound anion could be harnessed to create new, stable, and potentially more effective catalysts for a variety of organic transformations. Furthermore, related naphthalene-based sulfur compounds, such as naphthalenethiols, have shown promise as organo-photocatalysts for polymerization reactions, suggesting that the broader arylsulfur naphthalene scaffold is ripe for exploration in catalysis. acs.org

Advancement in Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental analysis provides a powerful paradigm for understanding and predicting the behavior of molecules like this compound. Experimental techniques have already provided a solid foundation, with single-crystal X-ray diffraction yielding precise data on its molecular structure. nih.govnih.gov

Table 2: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₂O₃S | nih.gov |

| Molecular Weight | 284.32 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Dihedral Angle (Phenyl/Naphthalene) | 65.21 (3)° | nih.gov |

| Hydrogen Bonding | Intermolecular C—H⋯O | nih.gov |

Computational methods, particularly Density Functional Theory (DFT), are poised to build upon this foundation. DFT calculations can be employed to investigate the electronic properties of this compound, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity and potential as an electronic material. researchgate.net Theoretical studies can also predict other molecular properties such as ionization potential, electron affinity, and dipole moment. researchgate.net

Future research will likely see a closer synergy between these approaches. For instance, DFT calculations can be used to model reaction pathways, such as the energetics of S–O bond cleavage during a catalytic cycle, providing insights that can guide the design of new experiments. doi.org Similarly, computational screening of virtual libraries of substituted this compound derivatives could identify candidates with optimized properties for specific applications, such as enhanced catalytic activity or targeted biological interactions, before committing to their laboratory synthesis. ijpsjournal.com

Expansion of Biomedical Applications through Targeted Design

The naphthalene and sulfonate motifs are both considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs. ekb.eg Naphthalene-based compounds are known to possess a wide array of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. ijpsjournal.comekb.eg Similarly, the sulfonate group enhances water solubility and can form key interactions with biological targets.

This makes the this compound scaffold a promising starting point for targeted drug design. Research has already shown that naphthalene sulfonate derivatives can act as inhibitors of crucial biological processes. For example, certain derivatives have been identified as inhibitors of human norovirus RNA-dependent RNA-polymerase, a key enzyme for viral replication. ekb.eg In another compelling example of targeted design, naphthalene sulfonates were rationally developed as small-molecule angiogenesis inhibitors by mimicking the action of larger compounds. The binding mode of the lead compound, 5-amino-2-naphthalene sulfonate, to its target (acidic fibroblast growth factor) was elucidated through X-ray crystallography, providing a clear path for further optimization. nih.gov

Future work in this area will involve the synthesis and screening of libraries of this compound analogues. By systematically modifying the phenyl and naphthalene rings with various functional groups, researchers can tune the molecule's properties to enhance its potency and selectivity for specific biological targets, such as enzymes or receptors implicated in disease. In silico methods like molecular docking will be instrumental in this process, allowing for the virtual screening of compounds to predict their binding affinity and guide the design of more effective therapeutic agents. ijpsjournal.commdpi.com

Investigation into Environmental Fate and Remediation Strategies

The widespread use of sulfonated aromatic compounds, including naphthalene sulfonates, in dyes, dispersants, and pharmaceuticals necessitates a thorough understanding of their environmental fate. nih.govwikipedia.org The sulfonate group makes these compounds highly water-soluble, which leads to high mobility in aquatic systems. nih.govnih.gov However, this functional group also confers significant stability, making many sulfonated aromatics resistant to biodegradation. nih.govresearchgate.net

Studies on 2-naphthalene sulfonate, a close analogue, have shown that it can persist in the environment and exhibit toxicity to aquatic organisms by inducing oxidative stress and DNA damage. nih.gov The primary biodegradation of related sulfonated surfactants is known to occur through a multi-step process, often initiated by microbial enzymes that attack the molecule, leading to eventual desulfonation and cleavage of the aromatic rings. nih.govnih.gov However, this process can be slow for stable compounds like naphthalene sulfonates. nih.gov

Future research will focus on several key areas. Firstly, detailed studies are needed to determine the specific biodegradation pathway and half-life of this compound in various environmental compartments. Secondly, the development of effective remediation strategies is crucial. This includes the isolation and engineering of microbial consortia with enhanced capabilities for degrading recalcitrant naphthalene sulfonates. nih.gov Advanced oxidation processes, such as photodegradation enhanced by bio-derived sensitizers, represent another promising avenue for breaking down these persistent pollutants into less harmful substances. researchgate.net A comprehensive understanding of the compound's environmental lifecycle is essential for ensuring its safe use in future applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for phenyl naphthalene-2-sulfonate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sulfonation of naphthalene derivatives followed by coupling with phenol. For example, sodium 2-naphthalenesulfonate can be synthesized via sulfonation of naphthalene using sulfuric acid, followed by neutralization with sodium hydroxide. Optimization includes controlling temperature (e.g., 160–180°C for sulfonation) and stoichiometric ratios to minimize byproducts . Parallel routes may use intermediates like 4-chloro-3-nitrobenzenesulfonic acid, with iron catalysts for reduction steps .

Q. How is the crystal structure of this compound characterized, and what parameters are critical for refinement?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:

Q. What in vitro assays are used to assess systemic toxicity, and how are endpoints validated?

- Methodology : Standard assays include:

- Hepatic/Renal Effects : Cell viability assays (e.g., MTT) on hepatocyte/kidney cell lines .

- Genotoxicity : Ames test for mutagenicity or comet assay for DNA damage .

- Validation : Dose-response curves and positive/negative controls ensure reproducibility. Studies must adhere to inclusion criteria (e.g., species, exposure routes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies (e.g., varying NOAELs)?

- Methodology : Apply systematic risk-of-bias assessment tools:

- Confidence Ratings : Classify studies as High/Moderate/Low based on criteria like randomization, outcome reporting, and allocation concealment .

- Data Integration : Use meta-analytical frameworks to weight studies by confidence level and identify confounding variables (e.g., exposure duration, species differences) .

Q. What computational methods predict the reactivity and electronic properties of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations analyze:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess chemical stability .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanisms .

Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311G**) validated against experimental spectra .

Q. What microbial degradation pathways are reported for this compound, and how are intermediates characterized?

- Methodology :

- Biodegradation Studies : Use strains like Sphingomonas xenophaga BN6 under aerobic conditions. Intermediates (e.g., quinoid redox mediators) are identified via LC-MS/MS and NMR .

- Pathway Elucidation : Isotopic labeling (e.g., ¹⁴C-tracers) tracks carbon flow, while genomic analysis identifies catabolic genes .

Methodological Challenges

Q. How do researchers address crystallographic disorder in this compound derivatives?

- Approach :

- Use high-resolution data (θ > 25°) to resolve overlapping electron densities.

- Apply restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion or partial occupancy .

Q. What strategies improve the sensitivity of detecting sulfonate metabolites in environmental samples?

- Techniques :

- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

- Detection : High-resolution mass spectrometry (HRMS) in negative ion mode, paired with in-source fragmentation to confirm sulfonate losses (e.g., H₂SO₃) .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.